N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. The adamantyl group, a bulky and rigid structure, is known for its stability and resistance to metabolic degradation. This compound has garnered interest due to its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions. The reaction usually requires heating and may involve the use of catalysts to improve yield and selectivity.
Introduction of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate electrophile in the presence of a Lewis acid catalyst.
Nitration of Benzamide: The nitration of benzamide can be achieved by treating it with a mixture of concentrated nitric acid and sulfuric acid. This step introduces the nitro group onto the benzamide ring.
Coupling Reactions: The final step involves coupling the thiadiazole ring with the nitrated benzamide through an amide bond formation. This can be achieved using coupling reagents such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated or ketone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Hydroxylated or ketone derivatives of the adamantyl group.
Reduction: Amino derivatives of the benzamide ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide has been studied for its potential therapeutic applications in various fields:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its antimicrobial and antifungal properties, showing activity against various pathogens.
Medicine: The compound has shown potential as an anti-inflammatory and anticancer agent. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), enzymes involved in inflammation and cancer progression.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and unique structural properties.
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide involves the modulation of various biological pathways:
Inhibition of Cyclooxygenase-2 (COX-2): The compound inhibits COX-2, an enzyme involved in the production of inflammatory mediators such as prostaglandins. This leads to a reduction in inflammation and pain.
Inhibition of Histone Deacetylases (HDACs): The compound inhibits HDACs, enzymes that regulate gene expression by removing acetyl groups from histone proteins. This can lead to changes in gene expression, cell cycle arrest, and apoptosis in cancer cells.
Comparison with Similar Compounds
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide can be compared with other thiadiazole derivatives and adamantyl-containing compounds:
Thiadiazole Derivatives: Compounds such as acetazolamide, methazolamide, and megazol share the thiadiazole core structure and exhibit various pharmacological activities, including antimicrobial, anti-inflammatory, and antiepileptic properties.
Adamantyl-Containing Compounds: Compounds such as amantadine and rimantadine contain the adamantyl group and are known for their antiviral and antiparkinsonian activities.
Uniqueness
The uniqueness of this compound lies in its combination of the thiadiazole ring and the adamantyl group, which imparts stability, resistance to metabolic degradation, and a broad spectrum of biological activities. This makes it a promising candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-23(17(25)15-3-2-4-16(8-15)24(26)27)19-22-21-18(28-19)20-9-12-5-13(10-20)7-14(6-12)11-20/h2-4,8,12-14H,5-7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHFUZQTURDULX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.